molecular formula C16H21N5O4 B2438217 N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049374-63-1

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2438217
CAS No.: 1049374-63-1
M. Wt: 347.375
InChI Key: KJLUGPBBTSWLQA-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a pyrrole moiety, and a morpholine group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-20-5-2-3-12(20)13(21-6-9-24-10-7-21)11-17-15(22)16(23)18-14-4-8-25-19-14/h2-5,8,13H,6-7,9-11H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUGPBBTSWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Introduction of the pyrrole moiety: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Attachment of the morpholine group: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(isoxazol-3-yl)-N2-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the isoxazole, pyrrole, and morpholine groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound features an isoxazole ring and a morpholinoethyl group, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N5O3. The structure includes:

  • Isoxazole moiety : Contributes to its reactivity and interaction with biological targets.
  • Morpholinoethyl group : May enhance solubility and bioavailability.
PropertyValue
Molecular Weight345.41 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoxazole ring, followed by the introduction of the morpholinoethyl group through amide bond formation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. The presence of multiple heteroatoms in its structure may facilitate binding to target sites through hydrogen bonding and π-stacking interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole moieties have been shown to inhibit cancer cell proliferation effectively:

  • In vitro studies : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity .

Immunomodulatory Effects

Some derivatives have shown promising immunomodulatory effects, enhancing antitumor immunity by reprogramming macrophages from M2-like to M1 phenotypes, thereby inhibiting tumor progression .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Colorectal Cancer :
    • A study reported that a related isoxazole derivative exhibited an IC50 of 2.1 nM against CSF-1R, significantly inhibiting macrophage migration and enhancing antitumor immunity in colorectal cancer models .

Table 2: Summary of Biological Activities

Study FocusCompound TestedIC50 (nM)Biological Effect
Colorectal CancerIsoxazole derivative2.1Inhibits macrophage migration
General AnticancerSimilar oxalamide derivatives<100Potent antiproliferative activity

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